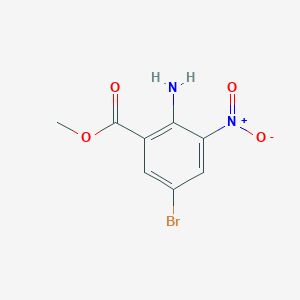

Methyl 2-amino-5-bromo-3-nitrobenzoate

Beschreibung

BenchChem offers high-quality Methyl 2-amino-5-bromo-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-bromo-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-amino-5-bromo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBOYXHZYFHVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591939 | |

| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636581-61-8 | |

| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate

Abstract: This document provides an in-depth technical guide for the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate (CAS No. 636581-61-8), a key intermediate in pharmaceutical and organic synthesis.[1][2][3][4] The guide explores the strategic considerations underpinning viable synthetic pathways, focusing on the directing effects of aromatic substituents. Detailed, field-proven protocols for the most efficient synthesis routes are presented, emphasizing experimental causality and self-validating methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's preparation.

Chapter 1: Strategic Synthesis Design & Retrosynthetic Analysis

The molecular architecture of Methyl 2-amino-5-bromo-3-nitrobenzoate, C₈H₇BrN₂O₄, is characterized by a densely functionalized benzene ring.[2] The successful synthesis of this molecule hinges on the careful orchestration of electrophilic aromatic substitution reactions. The four substituents—amino (-NH₂), bromo (-Br), nitro (-NO₂), and methyl ester (-COOCH₃)—each exert distinct electronic and steric influences that dictate the regiochemical outcome of subsequent reactions.

-

Amino Group (-NH₂): A strongly activating ortho, para-director.

-

Bromo Group (-Br): A deactivating ortho, para-director.

-

Nitro Group (-NO₂): A strongly deactivating meta-director.

-

Methyl Ester Group (-COOCH₃): A deactivating meta-director.

A retrosynthetic analysis reveals two primary logical pathways, which involve the sequential introduction of the nitro and bromo groups onto a pre-existing aminobenzoate scaffold. The choice of the final substitution step is critical and is governed by the cumulative directing effects of the groups already present on the ring.

Caption: High-level retrosynthetic strategies.

Chapter 2: Pathway I: Electrophilic Bromination of Methyl 2-amino-3-nitrobenzoate

This pathway represents a highly efficient and regioselective approach. The strategy leverages the consonant directing effects of the substituents present on the starting material, Methyl 2-amino-3-nitrobenzoate.

Principle and Mechanistic Rationale

In this reaction, the starting material is subjected to electrophilic bromination. The regiochemical outcome is dictated by the powerful influence of the three existing substituents:

-

The amino group at C-2 is a strong ortho, para-director, activating the C-4 and C-6 positions.

-

The nitro group at C-3 is a strong meta-director, deactivating the ring but directing incoming electrophiles to the C-5 position.

-

The methyl ester group at C-1 is also a meta-director, reinforcing the direction towards the C-5 position.

The directing effects of the nitro and ester groups converge powerfully on the C-5 position. Although the amino group activates other positions, the concerted meta-directing influence makes C-5 the unequivocal site for electrophilic attack by the bromonium ion (Br⁺) or its equivalent. This convergence results in a highly specific reaction with minimal formation of isomeric byproducts.

Caption: Reaction scheme for Pathway I.

Data Presentation: Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |

| Methyl 2-amino-3-nitrobenzoate | 196.16 | 2.23 g (10.4 mmol) | 1.0 | Starting Material |

| Bromine | 159.81 | 0.53 mL (10.4 mmol) | 1.0 | Brominating Agent |

| Acetic Acid | 60.05 | 14 mL | - | Solvent |

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-amino-3-nitrobenzoate (2.23 g, 10.4 mmol) in 12 mL of glacial acetic acid with stirring.

-

Reagent Preparation: In a separate container, prepare a solution of bromine (0.53 mL, 10.4 mmol) in 2 mL of glacial acetic acid.

-

Bromine Addition: Add the bromine solution dropwise to the stirred solution of the starting material over a period of 5 minutes at ambient temperature.

-

Reaction: Stir the resulting mixture at room temperature for 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into approximately 100 g of crushed ice. A yellow solid will precipitate.

-

Purification: Collect the precipitated solid by suction filtration and wash with cold water. Dry the solid under vacuum to yield the target compound. An expected yield is approximately 82% (2.50 g).[5]

Chapter 3: Pathway II: Electrophilic Nitration of Methyl 2-amino-5-bromobenzoate

An alternative and equally viable strategy involves the nitration of Methyl 2-amino-5-bromobenzoate. This approach relies on the dominant activating and directing effect of the amino group to install the nitro group at the desired position.

Principle and Mechanistic Rationale

In this pathway, the substrate Methyl 2-amino-5-bromobenzoate is treated with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[6][7]

-

The amino group at C-2 strongly activates the ring and directs the incoming electrophile to its ortho (C-3) and para (C-6) positions.

-

The bromo group at C-5 is a deactivating ortho, para-director, weakly directing towards C-4 and C-6.

-

The methyl ester group at C-1 deactivates the ring and directs meta, to the C-3 and C-5 positions.

The C-3 position is strongly favored due to the convergence of the powerful ortho-directing effect of the amino group and the meta-directing effect of the ester group. The C-6 position is also activated by both the amino and bromo groups, but the C-3 position is sterically less hindered and electronically more favored, leading to the desired product as the major isomer. Careful temperature control is crucial to prevent over-nitration and side reactions.[8][9][10]

Caption: Reaction scheme for Pathway II.

Detailed Experimental Protocol

This is a generalized protocol based on standard nitration procedures for activated aromatic systems.[10][11][12][13]

-

Reaction Setup: To a flask containing Methyl 2-amino-5-bromobenzoate, add concentrated sulfuric acid while cooling in an ice-water bath. Stir until fully dissolved. Maintain the temperature below 10°C.

-

Nitrating Mixture: In a separate vessel, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15-20 minutes. It is critical to maintain the internal reaction temperature below 15°C to prevent the formation of unwanted byproducts.[8][10]

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes, then remove the bath and stir at room temperature for 15 minutes.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. The product will precipitate as a solid.

-

Purification: Allow the ice to melt completely, then collect the solid product via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization.

Caption: Experimental workflow for Pathway II.

Chapter 4: Alternative Synthesis via Carboxylic Acid Intermediate

A third strategic option involves performing the bromination and nitration steps on the free carboxylic acid, followed by a final esterification step.

-

Acid Synthesis: 2-amino-5-bromo-3-nitrobenzoic acid can be synthesized from precursors like 5-bromo-7-nitro-1H-indole-2,3-dione via oxidative cleavage with hydrogen peroxide in a basic solution.[14] This precursor itself requires a multi-step synthesis, making this route more complex for general applications.

-

Esterification: The resulting 2-amino-5-bromo-3-nitrobenzoic acid can then be converted to its methyl ester. A standard method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[15] Alternatively, more reactive reagents like thionyl chloride (SOCl₂) can be used to first form the acyl chloride, which then readily reacts with methanol.[16]

While chemically sound, this pathway is generally less direct than Pathways I and II if the aminobenzoate ester starting materials are readily available.

Chapter 5: Purification and Characterization

Purification

The primary method for purifying the crude solid product is recrystallization . Given the polarity of the molecule, a mixed solvent system is often effective. A common choice is an ethanol/water or methanol/water mixture.[13] The crude solid is dissolved in a minimum amount of the hot alcohol, and hot water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystalline product, which is then isolated by filtration.

Characterization

The identity and purity of the final product, Methyl 2-amino-5-bromo-3-nitrobenzoate, must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. A published spectrum shows a singlet for the methyl protons at 3.95 ppm, a broad singlet for the two amine protons at 8.35 ppm, and a doublet for one of the aromatic protons at 8.6 ppm (in CDCl₃).[5]

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The expected molecular weight is 275.06 g/mol .[2]

-

Melting Point (MP): A sharp melting point is a strong indicator of high purity. The literature value should be compared against the experimental result.

-

Infrared (IR) Spectroscopy: Key vibrational stretches to identify include N-H stretches for the amine, characteristic asymmetric and symmetric stretches for the nitro group (typically around 1530 and 1350 cm⁻¹), the C=O stretch for the ester (around 1725 cm⁻¹), and C-Br stretches.

Conclusion

The synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate is most efficiently achieved through a two-step electrophilic substitution strategy starting from a commercially available aminobenzoate derivative. The pathway involving the bromination of Methyl 2-amino-3-nitrobenzoate (Pathway I) is particularly robust due to the strong and convergent directing effects of the existing substituents, leading to high regioselectivity and good yields. The alternative nitration of Methyl 2-amino-5-bromobenzoate (Pathway II) is also an effective method, relying on the powerful ortho-directing nature of the amino group. The selection of the optimal pathway will depend on the availability and cost of the respective starting materials. Both methods require careful control of reaction conditions, particularly temperature during nitration, to ensure a safe and successful synthesis.

References

- Google Patents. (2018). US10392364B2 - Process for synthesis of lenalidomide.

-

Mol-Instincts. (n.d.). methyl 2-amino-5-bromo-3-nitrobenzoate | CAS No. 636581-61-8 Synthetic Routes. Retrieved from [Link]

- Google Patents. (2018). US20180334443A1 - An improved process for synthesis of lenalidomide.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

-

YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from [Link]

- Google Patents. (1972). US3660411A - Esterification process.

-

YouTube. (2020). Nitration of Methyl benzoate. Retrieved from [Link]

-

YouTube. (2020). Nitration of Methyl Benzoate. Retrieved from [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7. Retrieved from [Link]

-

YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Save My Exams. (n.d.). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2-amino-5-bromo-3-nitrobenzoate | C8H7BrN2O4 | CID 17984898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 636581-61-8|Methyl 2-amino-5-bromo-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. 2-Amino-5-bromo-3-nitro-benzoic acid methyl ester, CasNo.636581-61-8 BOC Sciences United States [bocscichem.lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aiinmr.com [aiinmr.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. savemyexams.com [savemyexams.com]

- 11. southalabama.edu [southalabama.edu]

- 12. youtube.com [youtube.com]

- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 14. 2-amino-5-bromo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. US3660411A - Esterification process - Google Patents [patents.google.com]

- 16. Page loading... [guidechem.com]

Methyl 2-amino-5-bromo-3-nitrobenzoate: A Core Building Block for Complex Synthesis

An In-depth Technical Guide:

Executive Summary

Methyl 2-amino-5-bromo-3-nitrobenzoate (CAS No: 636581-61-8) is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors.[1][2] Its strategic arrangement of four distinct functional groups—an activating amino group, a deactivating nitro group, a versatile bromo substituent, and a modifiable methyl ester—on a central benzene ring makes it a powerful and versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, an analysis of its reactivity, and essential safety information for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The unique substitution pattern of this molecule dictates its chemical behavior, creating a nuanced electronic environment that can be exploited for targeted synthetic transformations.

Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl 2-amino-5-bromo-3-nitrobenzoate | [1] |

| CAS Number | 636581-61-8 | [1] |

| Molecular Formula | C₈H₇BrN₂O₄ | [1] |

| Molecular Weight | 275.06 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[O-])N | [1] |

| InChI Key | AVBOYXHZYFHVJS-UHFFFAOYSA-N | [1] |

Computed Physicochemical Data

The following properties, computed via established algorithms, offer predictive insights into the molecule's behavior in various chemical environments.

| Property | Value | Source |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 273.95892 Da | [1] |

| Topological Polar Surface Area | 98.1 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

Synthesis and Purification

The preparation of Methyl 2-amino-5-bromo-3-nitrobenzoate is efficiently achieved through the electrophilic bromination of its precursor, Methyl 2-amino-3-nitrobenzoate. The causality behind this reaction's success lies in the powerful directing effects of the substituents on the aromatic ring. The electron-donating amino group is a strong ortho-, para- director, while the electron-withdrawing nitro group is a meta- director. In this case, the amino group's influence dominates, directing the incoming bromine electrophile to the position para to it (C5), which is sterically accessible.

Synthesis Workflow Diagram

Caption: Synthesis of the title compound via electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a self-validating system for obtaining the target compound.[3]

Materials:

-

Methyl 2-amino-3-nitrobenzoate (10.4 mmol, 2.23 g)

-

Glacial Acetic Acid (14 mL total)

-

Bromine (10.4 mmol, 0.53 mL)

-

Crushed Ice (100 g)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 2.23 g (10.4 mmol) of Methyl 2-amino-3-nitrobenzoate in 12 mL of glacial acetic acid. Stir until a homogeneous solution is formed.

-

Reagent Preparation: In a separate container, prepare a solution of 0.53 mL (10.4 mmol) of bromine in 2 mL of glacial acetic acid. Caution: Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Add the bromine solution dropwise to the stirred solution of the starting material over a period of 5 minutes.

-

Incubation: Stir the resulting mixture at ambient room temperature for 30 minutes.

-

Workup and Isolation: Pour the reaction mixture directly onto 100 g of crushed ice in a beaker. A yellow solid will precipitate.

-

Purification: Collect the precipitated solid by suction filtration. Wash the solid with cold water to remove any residual acetic acid.

-

Drying: Dry the collected yellow solid under vacuum to afford the final product, Methyl 2-amino-5-bromo-3-nitrobenzoate (Expected yield: ~2.50 g, 82%).[3]

Reactivity and Synthetic Utility

The synthetic value of Methyl 2-amino-5-bromo-3-nitrobenzoate stems from the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a cornerstone intermediate for building molecular complexity.

Analysis of Functional Group Reactivity

-

Amino Group (-NH₂): As a nucleophilic center and a powerful activating group, it can undergo acylation, alkylation, and diazotization.[4] Diazotization, in particular, transforms it into a diazonium salt, an exceptionally versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -H, -F).

-

Nitro Group (-NO₂): This strong electron-withdrawing group can be readily reduced to an amino group, typically using reagents like SnCl₂/HCl or catalytic hydrogenation.[4] This transformation is fundamental in synthesizing diaminoaromatic precursors for heterocycles like benzimidazoles.

-

Bromo Group (-Br): The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the elaboration of the aromatic core.[5]

-

Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another point for modification, such as amide bond formation.[4]

Potential Synthetic Transformations

Caption: Key reaction pathways available for each functional group.

Spectral Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR)

The following proton NMR data has been reported for the title compound in deuterated chloroform (CDCl₃).[3]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.95 ppm | Singlet (s) | 3H | Methyl Ester (-OCH₃) |

| 8.35 ppm | Broad Singlet (br s) | 2H | Amino Protons (-NH₂) |

| 8.6 ppm | Doublet (d) | 1H | Aromatic Proton (C6-H or C4-H) |

Interpretation Note: The original report lists a single doublet for one aromatic proton.[3] A second aromatic proton signal is expected. The broad singlet at 8.35 ppm is characteristic of amine protons, which can exchange with trace amounts of water or acid.

Infrared (IR) Spectroscopy (Anticipated)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3300 | N-H | Symmetric & Asymmetric Stretch |

| 3100 - 3000 | C-H (Aromatic) | Stretch |

| 2950 - 2850 | C-H (Methyl) | Stretch |

| 1735 - 1715 | C=O (Ester) | Stretch |

| ~1600 | C=C (Aromatic) | Stretch |

| 1550 - 1530 | N-O (Nitro) | Asymmetric Stretch |

| 1355 - 1315 | N-O (Nitro) | Symmetric Stretch |

| 1250 - 1150 | C-O (Ester) | Stretch |

Mass Spectrometry (Anticipated)

In a mass spectrum, Methyl 2-amino-5-bromo-3-nitrobenzoate is expected to show a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), one would anticipate two peaks of nearly equal intensity:

-

[M]⁺: ~274 m/z (corresponding to the ⁷⁹Br isotope)

-

[M+2]⁺: ~276 m/z (corresponding to the ⁸¹Br isotope)

Safety and Handling

Comprehensive safety data for this specific compound is limited. Therefore, a cautious approach is mandated, inferring hazards from its parent acid, 2-amino-5-bromo-3-nitrobenzoic acid.[8]

Inferred GHS Hazard Classification

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

Recommended Handling Procedures

All work with this compound should be conducted by trained personnel in a controlled laboratory environment.

-

Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9] Eyewash stations should be readily accessible.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][10]

References

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Moleqube. (n.d.). methyl 2-amino-5-bromo-3-nitrobenzoate | CAS No.636581-61-8 Synthetic Routes. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for CAS: 6942-36-5. Retrieved from [Link]

-

Millersville University. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate [1H NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate [FTIR]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

NIST. (n.d.). Methyl p-nitro benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

Sources

- 1. Methyl 2-amino-5-bromo-3-nitrobenzoate | C8H7BrN2O4 | CID 17984898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 5-bromo-2-methyl-3-nitrobenzoate [myskinrecipes.com]

- 6. sciencing.com [sciencing.com]

- 7. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-nitrobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromo-3-nitrobenzoate, bearing the CAS number 636581-61-8, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a bromine atom, a nitro group, and a methyl ester on a benzene ring, renders it a versatile scaffold for the construction of complex heterocyclic systems and novel drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications in contemporary drug discovery, supported by established scientific literature.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern drug development, the efficient synthesis of novel molecular architectures is paramount. So-called "building block" molecules, which possess multiple, orthogonally reactive functional groups, are invaluable tools for medicinal chemists. Methyl 2-amino-5-bromo-3-nitrobenzoate is a prime example of such a strategic intermediate. The interplay of its electron-donating amino group and electron-withdrawing nitro and ester groups, combined with the synthetically versatile bromine atom, creates a rich chemical canvas for a variety of transformations. This guide will delve into the core attributes of this molecule, providing the in-depth technical knowledge necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Methyl 2-amino-5-bromo-3-nitrobenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 636581-61-8 | |

| Molecular Formula | C₈H₇BrN₂O₄ | |

| Molecular Weight | 275.06 g/mol | |

| IUPAC Name | methyl 2-amino-5-bromo-3-nitrobenzoate | |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[O-])N | |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate

The most logical and commonly employed synthetic route to Methyl 2-amino-5-bromo-3-nitrobenzoate is the esterification of its corresponding carboxylic acid, 2-amino-5-bromo-3-nitrobenzoic acid. A standard and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of the alcohol (in this case, methanol) and a catalytic amount of a strong acid.

Synthesis of the Precursor: 2-amino-5-bromo-3-nitrobenzoic acid

The precursor acid can be synthesized from commercially available starting materials. One reported method involves the oxidative cleavage of 5-bromo-7-nitro-1H-indole-2,3-dione.[1]

Experimental Protocol: Fischer-Speier Esterification

This protocol is a well-established method for the conversion of carboxylic acids to their corresponding esters.

Materials:

-

2-amino-5-bromo-3-nitrobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-3-nitrobenzoic acid (1.0 equivalent).

-

Add a significant excess of anhydrous methanol to the flask. The methanol acts as both a reactant and the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the wash until no further effervescence is observed.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Reactivity of Functional Groups.

Applications in Drug Discovery and Medicinal Chemistry

The strategic arrangement of functional groups in Methyl 2-amino-5-bromo-3-nitrobenzoate makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. While direct applications of this specific molecule in late-stage clinical candidates are not widely documented, its structural motifs are found in numerous biologically active compounds.

A closely related analog, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide , an immunomodulatory drug used in the treatment of multiple myeloma. [2]This highlights the utility of the 2-methyl-3-nitrobenzoate core in constructing complex pharmaceutical agents.

The ortho-amino-nitroaromatic moiety is a well-known precursor for the synthesis of benzimidazoles , a privileged scaffold in drug discovery with a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

-OCH₃ (singlet): ~3.9 ppm

-

-NH₂ (broad singlet): ~5.0-6.0 ppm (can be variable and exchange with D₂O)

-

Aromatic Protons (two doublets): In the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents. The proton ortho to the nitro group would be the most downfield.

¹³C NMR Spectroscopy (Predicted)

-

-OCH₃: ~52 ppm

-

Aromatic Carbons: In the range of 110-150 ppm. The carbon bearing the nitro group would be significantly deshielded.

-

C=O (ester): ~165 ppm

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹

-

C-H stretch (aromatic and methyl): ~2900-3100 cm⁻¹

-

C=O stretch (ester): ~1720 cm⁻¹

-

N-O stretch (nitro): Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 274 and 276 (approximately 1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Patterns: Loss of -OCH₃ (M-31), loss of -CO₂CH₃ (M-59), and fragmentation of the aromatic ring.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact:

For more detailed safety information, consult the SDS for closely related compounds such as Methyl 2-bromo-5-nitrobenzoate. [3]

Conclusion

Methyl 2-amino-5-bromo-3-nitrobenzoate is a valuable and versatile building block for organic synthesis and drug discovery. Its multifunctionality allows for a wide range of chemical transformations, providing access to complex molecular architectures, particularly heterocyclic systems of medicinal importance. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering a solid foundation for its use in the research and development of novel chemical entities. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization.

References

-

What is the product for reaction of ortho-nitroaniline with nitrous acid? - Quora. (2016, February 13). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzoate.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-amino-5-bromo-3-nitrobenzoate

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2-amino-5-bromo-3-nitrobenzoate. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally related molecules to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who may be working with this molecule or similar substituted aromatic compounds.

Introduction: The Structural Context of a Multifunctional Aromatic

Methyl 2-amino-5-bromo-3-nitrobenzoate (C₈H₇BrN₂O₄, Molar Mass: 275.06 g/mol , CAS: 636581-61-8) is a highly substituted benzene derivative incorporating a confluence of electron-donating (amino) and electron-withdrawing (nitro, methyl ester, bromo) groups.[1] This electronic complexity makes it an interesting scaffold for synthetic chemistry and drug discovery. A thorough understanding of its spectroscopic signature is critical for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each prediction is grounded in the established effects of its constituent functional groups on spectroscopic behavior.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Methyl 2-amino-5-bromo-3-nitrobenzoate is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Rationale |

| A | ~8.0 - 8.2 | Doublet | ~2.5 Hz | H-6 | Deshielded by the adjacent bromine and the para-nitro group. Meta-coupled to H-4. |

| B | ~7.8 - 8.0 | Doublet | ~2.5 Hz | H-4 | Deshielded by the ortho-nitro group and the adjacent bromine. Meta-coupled to H-6. |

| C | ~6.0 - 6.5 | Broad Singlet | - | -NH₂ | The broadness is due to quadrupolar relaxation and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |

| D | ~3.9 | Singlet | - | -OCH₃ | Typical chemical shift for a methyl ester. |

Causality Behind Predictions:

-

Aromatic Protons (H-4 and H-6): The two aromatic protons are situated meta to each other. The strong electron-withdrawing nature of the nitro group at C-3 and the bromine at C-5 will significantly deshield both protons, shifting them downfield.[2] The amino group at C-2 has an electron-donating effect, which would typically shield ortho and para protons; however, in this crowded environment, the electronic effects of the nitro and bromo groups are expected to dominate. The splitting pattern will be a simple doublet for each, arising from their meta-coupling (⁴JHH).

-

Amine Protons (-NH₂): The protons of the primary aromatic amine will likely appear as a broad singlet.[3][4] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Ester Protons (-OCH₃): This will be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the typical range for methyl esters.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, corresponding to each carbon atom in the molecule, due to the lack of symmetry.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | C=O | Typical chemical shift for an ester carbonyl carbon.[2] |

| ~148 | C-3 | Attached to the strongly electron-withdrawing nitro group. |

| ~145 | C-2 | Attached to the electron-donating amino group, but also deshielded by the adjacent nitro and ester groups. |

| ~135 | C-6 | Deshielded by the adjacent bromine. |

| ~125 | C-4 | Deshielded by the adjacent bromine and the para-nitro group. |

| ~120 | C-1 | The ipso-carbon attached to the ester group. |

| ~115 | C-5 | Attached to bromine; the chemical shift is influenced by the heavy atom effect. |

| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[2] |

Causality Behind Predictions:

The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents. The nitro group strongly deshields the carbon to which it is attached (C-3).[6][7] The amino group typically shields the attached carbon, but in this sterically hindered environment, its effect might be modulated. The carbons bearing bromine (C-5) and the other aromatic carbons will have shifts determined by the complex interplay of inductive and resonance effects of all substituents.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the various functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) | Characteristic of a primary aromatic amine.[1][8] |

| ~1730 | Strong | C=O stretch | Typical for an ester carbonyl group. |

| ~1620 | Medium | N-H bend | Characteristic of a primary amine.[1] |

| 1550-1475 | Strong | N-O asymmetric stretch | Characteristic of an aromatic nitro group.[9][10][11][12] |

| 1360-1290 | Strong | N-O symmetric stretch | Characteristic of an aromatic nitro group.[9][10][11][12] |

| 1335-1250 | Strong | C-N stretch | For the aromatic amine.[1][8] |

| ~1200 | Strong | C-O stretch | For the ester group. |

Causality Behind Predictions:

The presence of a primary aromatic amine will give rise to two distinct N-H stretching bands.[13] The strong electron-withdrawing nitro group will have two very strong and characteristic N-O stretching absorptions.[9][11] The ester group will be easily identifiable by its intense C=O stretching band.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

| 274/276 | Molecular ion [M]⁺ | The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[14] |

| 243/245 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 228/230 | [M - NO₂]⁺ | Loss of a nitro group, a common fragmentation for nitroaromatics.[15][16] |

| 198/200 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |

| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes, though its intensity may be low in this highly substituted case.[14] |

Causality Behind Predictions:

The most characteristic feature will be the isotopic signature of bromine in the molecular ion peak.[17] Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).[14][15][16] Esters can fragment through the loss of the alkoxy group (-OCH₃).[18]

Experimental Protocols for Spectroscopic Analysis

The following are standardized protocols for acquiring the spectroscopic data for Methyl 2-amino-5-bromo-3-nitrobenzoate.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum with a 30-45° pulse angle.

-

Set the relaxation delay to at least 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a 100 MHz (or higher) NMR spectrometer.

-

Employ proton decoupling.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction (GC-MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

-

-

Ionization and Analysis:

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range of m/z 50-350.

-

-

Data Analysis:

-

Identify the molecular ion peak, paying attention to the bromine isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic losses.

-

Visualizations

Chemical Structure and Predicted ¹H NMR Assignments

Caption: Structure of Methyl 2-amino-5-bromo-3-nitrobenzoate with predicted ¹H NMR assignments.

Workflow for Spectroscopic Analysis

Caption: General workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

References

-

PubChem. Methyl 2-amino-5-bromo-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Influence of solvents on IR spectrum of aromatic amines. PubMed. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

D.A.C. Compton, Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

Infrared of nitro compounds. Chemistry LibreTexts. [Link]

-

Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. [Link]

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. [Link]

-

IR: nitro groups. University of Calgary. [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. [Link]

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... PubMed. [Link]

-

N-cinnamylidene-m-nitroaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. [Link]

-

(PDF) 13C NMR Chemical Shift Assignments of Nitrated Benzo[a]pyrenes... ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS). Memorial University. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Methyl 2-bromo-5-nitrobenzoate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Mass spectral interpretation. University of Arizona. [Link]

-

Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. ResearchGate. [Link]

-

Methyl 2-methyl-3-nitrobenzoate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Methyl 2-bromo-3-amino-2,3,6-trideoxy-A-L-altropyranoside cation - Optional[13C NMR]. SpectraBase. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. aiinmr.com [aiinmr.com]

- 3. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]

- 4. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. wikieducator.org [wikieducator.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. asdlib.org [asdlib.org]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

"Methyl 2-amino-5-bromo-3-nitrobenzoate" molecular structure

An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-nitrobenzoate: Synthesis, Characterization, and Synthetic Utility

Executive Summary

Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of an amine, a bromine atom, a nitro group, and a methyl ester on a central benzene ring makes it a versatile building block for the construction of complex heterocyclic systems. The electron-donating amino group and the electron-withdrawing nitro and ester groups create a unique electronic profile, enabling selective chemical transformations. This guide provides a comprehensive overview of its molecular structure, a field-proven synthesis protocol, a detailed analysis of its expected spectroscopic characteristics, and a discussion of its reactivity and applications, particularly as a precursor for pharmaceutical intermediates.

Molecular Structure and Physicochemical Properties

The authoritative identification of this compound is rooted in its unique structural and chemical identifiers.

IUPAC Name: methyl 2-amino-5-bromo-3-nitrobenzoate[] CAS Number: 636581-61-8[2] Molecular Formula: C₈H₇BrN₂O₄[3] Molecular Weight: 275.06 g/mol [3]

The molecule's structure features a benzoate core with substituents at positions 2 (amino), 3 (nitro), and 5 (bromo). This substitution pattern is critical to its utility, offering multiple points for synthetic modification.

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Dissolution: In a suitable reaction vessel, prepare a heterogeneous solution of methyl 2-amino-3-nitrobenzoate (1.0 eq.) in glacial acetic acid (approx. 5 mL per gram of starting material). Stir at room temperature.[4][5]

-

Reagent Addition: In a separate flask, prepare a solution of bromine (1.0 - 1.1 eq.) in a small volume of glacial acetic acid (approx. 1 mL per mL of bromine). Add this bromine solution dropwise to the stirred starting material solution at room temperature.[4][5]

-

Reaction Monitoring: Allow the heterogeneous solution to stir for 45-60 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Upon completion, carefully add crushed ice to the reaction mixture. This will cause the product to precipitate out of the aqueous acetic acid solution.[4][5]

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove residual acetic acid and any inorganic impurities.

-

Drying: Dry the purified solid product under vacuum to a constant weight.

Spectroscopic and Structural Characterization

While patent literature confirms the compound's identity using NMR and mass spectrometry, the detailed public data is scarce.[4][6] As a Senior Application Scientist, this section provides an expert analysis of the expected spectral data based on the known molecular structure. These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.

4.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be simple and highly informative.

-

δ ~8.3-8.1 ppm (1H, d, J ≈ 2.5 Hz): This signal corresponds to the aromatic proton at the C4 position. It appears as a doublet due to coupling with the proton at C6. Its significant downfield shift is caused by the deshielding effects of the adjacent electron-withdrawing nitro group and the para-bromo substituent.

-

δ ~7.9-7.7 ppm (1H, d, J ≈ 2.5 Hz): This signal is attributed to the aromatic proton at the C6 position. It appears as a doublet from coupling to the C4 proton. It is less deshielded than the C4 proton as it is ortho to the electron-donating amino group.

-

δ ~5.5-5.0 ppm (2H, br s): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift can vary with concentration and solvent, and the signal may be broadened due to quadrupole effects from the nitrogen atom and potential hydrogen exchange.

-

δ ~3.9 ppm (3H, s): A sharp singlet representing the three equivalent protons of the methyl ester (-OCH₃) group.

4.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to the lack of symmetry, all eight carbon atoms in the molecule are chemically non-equivalent and should produce eight distinct signals.

-

δ ~165 ppm: The carbonyl carbon of the methyl ester group.

-

δ ~150-120 ppm: Six signals corresponding to the aromatic carbons. The carbon bearing the nitro group (C3) and the carbon bearing the amino group (C2) would be the most downfield and upfield in this region, respectively. The carbon attached to the bromine (C5) would also be shifted.

-

δ ~53 ppm: The carbon of the methyl ester (-OCH₃) group.

4.3 Predicted Key FTIR Bands (ATR)

The infrared spectrum provides confirmation of the key functional groups present.

-

3500-3300 cm⁻¹: Two distinct sharp bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.

-

~1720 cm⁻¹: A strong, sharp absorption band from the C=O stretching of the ester carbonyl group.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Two very strong bands due to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are highly characteristic.

-

~1250 cm⁻¹: A strong band corresponding to the C-O stretching of the ester linkage.

-

~600-500 cm⁻¹: A moderate band for the C-Br stretching vibration.

Reactivity and Synthetic Utility

Methyl 2-amino-5-bromo-3-nitrobenzoate is primarily valued as a trifunctional intermediate. Its most common and powerful application is the selective reduction of the nitro group, which unmasks a second amine, transforming the molecule into a substituted o-phenylenediamine derivative. This product is a cornerstone for building fused heterocyclic ring systems.

A key transformation is the reduction to methyl 2,3-diamino-5-bromobenzoate , a direct precursor to benzimidazoles, quinoxalines, and other pharmaceutically relevant scaffolds.[3][7][8]

Caption: Key reduction reaction of the title compound.

Protocol for Nitro Group Reduction:

This protocol is adapted from procedures used in the synthesis of benzimidazole precursors.[7][8]

-

Causality: Iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and highly selective method for reducing aromatic nitro groups in the presence of other reducible functionalities like esters and aryl halides (chemoselectivity). The reaction is performed in a mixed solvent system (THF/Ethanol/Water) to ensure solubility of both the organic substrate and the inorganic reagents. Heating accelerates the reaction.

Step-by-Step Methodology:

-

Setup: To a solution of Methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq.) in a 1:1:0.4 mixture of THF/ethanol/water, add iron powder (~5.0 eq.) and ammonium chloride (~15.0 eq.).[7][8]

-

Reaction: Heat the mixture to 95°C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts and other solids.

-

Extraction: Rinse the Celite® pad thoroughly with methanol or THF. Combine the filtrates and concentrate under reduced pressure to remove the organic solvents. The resulting aqueous residue can then be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diamine product, which can be purified further by column chromatography or recrystallization if necessary.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the known hazards of its structural analogues (substituted nitroanilines and aryl bromides) dictate a cautious approach.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Toxicological Hazards: Compounds of this class are generally considered harmful if swallowed, and can cause skin and serious eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

References

- Google Patents. (n.d.). WO2016180536A1 - Substituted quinoxaline derivatives.

-

FDC-Chemicals. (n.d.). Methyl 2-amino-5-bromo-3-nitrobenzoate, 636581-61-8. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). WO2017035408A1 - Compounds for treatment of immune and inflammatory disorders.

-

European Patent Office. (2021, December 15). EP 3340982 B1 - COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US9006454B2 - Dihydroorotate dehydrogenase inhibitors.

-

Chemsrc. (2025, August 25). 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN104030987B - Dihydroorotate dehydrogenase inhibitors.

- Google Patents. (n.d.). ES2710120T3 - Benzimidazole derivatives as bromodomain inhibitors.

- Google Patents. (n.d.). JP5680054B2 - Dihydroorotate dehydrogenase inhibitors.

-

Autech Industry Co.,Ltd. (n.d.). Benzoic Acid Derivatives. Retrieved January 11, 2026, from [Link]

-

ChemSrc. (n.d.). CAS No.636581-61-8, methyl 2-amino-5-bromo-3-nitrobenzoate. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). ES2710120T3 - Derivados de bencimidazol como inhibidores de bromodominio.

-

Angene Chemical. (n.d.). Sobekbio Biosciences. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US20240132519A1 - Nrf2-activating compound.

- Google Patents. (n.d.). WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors.

- Google Patents. (2014, November 13). WO 2014/182929 A1.

-

Morrison, R. T., & Boyd, R. N. (n.d.). Organic Chemistry (7th ed.). DOKUMEN.PUB. Retrieved January 11, 2026, from [Link]

Sources

- 2. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7 | Chemsrc [chemsrc.com]

- 3. WO2016180536A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

- 4. WO2017035408A1 - Compounds for treatment of immune and inflammatory disorders - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US9006454B2 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

- 7. WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-3-nitrobenzoate: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Methyl 2-amino-5-bromo-3-nitrobenzoate, a substituted anthranilate, has emerged as a compound of significant interest. Its unique arrangement of functional groups—an amine, a bromine atom, a nitro group, and a methyl ester—on a central benzene ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive technical overview of Methyl 2-amino-5-bromo-3-nitrobenzoate, including its chemical properties, a detailed synthetic protocol, and an exploration of its current and potential applications as a key intermediate in the synthesis of bioactive molecules for drug discovery and development.

Physicochemical Properties and Structure

The IUPAC name for this compound is methyl 2-amino-5-bromo-3-nitrobenzoate .[1] It is also known by synonyms such as 2-Amino-5-bromo-3-nitro-benzoic acid methyl ester.[1] The structural and physicochemical properties are summarized in the table below, primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C8H7BrN2O4 | [1] |

| Molecular Weight | 275.06 g/mol | [1] |

| CAS Number | 636581-61-8 | [1] |

| Appearance | Yellow solid (predicted) | |

| IUPAC Name | methyl 2-amino-5-bromo-3-nitrobenzoate | [1] |

| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[O-])N | [1] |

| InChI | InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | [1] |

Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate: An Experimental Protocol

The synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate can be achieved through the bromination of methyl 2-amino-3-nitrobenzoate. The following protocol is adapted from established synthetic procedures.[2]

Reaction Scheme

Caption: Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate.

Step-by-Step Methodology

-

Dissolution of Starting Material: In a fume hood, dissolve methyl 2-amino-3-nitrobenzoate (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.

-

Reaction Execution: Cool the flask containing the starting material in an ice bath. Slowly add the bromine solution dropwise to the stirred solution of methyl 2-amino-3-nitrobenzoate over a period of 5-10 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude Methyl 2-amino-5-bromo-3-nitrobenzoate. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

The identity and purity of the synthesized Methyl 2-amino-5-bromo-3-nitrobenzoate should be confirmed by spectroscopic methods. Representative data is available from various chemical suppliers and databases.[3]

-

¹H NMR (CDCl₃): δ 8.6 (d, 1H), 8.35 (br s, 2H), 3.95 (s, 3H).[2]

-

¹³C NMR: Expected signals for the aromatic carbons, the methyl ester carbon, and the carbonyl carbon.

-

IR (KBr): Characteristic peaks for N-H stretching (amine), C=O stretching (ester), N-O stretching (nitro group), and C-Br stretching.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized scaffold, making it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The strategic positioning of its functional groups allows for selective chemical modifications.

Versatility of the Functional Groups:

-

Amino Group: The nucleophilic amino group can readily participate in acylation, alkylation, and condensation reactions, forming key amide or amine linkages.

-

Bromine Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, providing another site for chemical diversification.

-

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.

Precursor to Bioactive Heterocycles:

While direct applications of Methyl 2-amino-5-bromo-3-nitrobenzoate in the synthesis of approved drugs are not widely documented, its structural motifs are found in numerous bioactive molecules. Closely related analogs serve as key intermediates in the synthesis of various classes of therapeutic agents.

-

Kinase Inhibitors: The structurally related methyl 2-amino-5-bromobenzoate is a known precursor for the synthesis of quinazolinones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The amino and ester functionalities of the anthranilate can be cyclized with an appropriate one-carbon source to form the quinazolinone ring system.

Caption: Potential synthetic route to kinase inhibitors.

-

Inhibitors of PFKFB3: The parent carboxylic acid, 2-amino-5-bromo-3-nitrobenzoic acid , is utilized as a reactant in the preparation of substituted quinoxaline derivatives that act as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key regulator of glycolysis and is considered a promising target for cancer therapy.

Conclusion

Methyl 2-amino-5-bromo-3-nitrobenzoate represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its highly functionalized aromatic core provides multiple handles for chemical modification, enabling the efficient construction of complex molecular architectures. While its direct incorporation into marketed drugs is yet to be prominently featured, the synthetic utility of its structural analogs in the preparation of kinase inhibitors and other bioactive compounds underscores its significant potential. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of such well-equipped scaffolds will undoubtedly play a crucial role in the discovery of the next generation of therapeutic agents.

References

-

PubChem. Methyl 2-amino-5-bromo-3-nitrobenzoate. [Link]

Sources

The Strategic Utility of Methyl 2-amino-5-bromo-3-nitrobenzoate in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic building block poised for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an activating amino group, a deactivating but strategically placed nitro group, and a versatile bromo substituent, offers a powerful platform for the construction of complex molecular architectures. This technical guide explores the synthetic versatility of this starting material, providing a comprehensive overview of its application in the synthesis of medicinally relevant heterocycles such as quinazolinones, benzimidazoles, and benzodiazepines. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer insights into the strategic considerations for employing this valuable synthetic intermediate.

Introduction: The Architectural Advantage of a Multifunctional Scaffolding

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic frameworks is a cornerstone of innovation. Methyl 2-amino-5-bromo-3-nitrobenzoate emerges as a starting material of significant interest due to the orthogonal reactivity of its substituents. The interplay between the nucleophilic amino group, the electron-withdrawing nitro group, and the synthetically malleable bromo functionality allows for a stepwise and controlled construction of fused ring systems.

The strategic placement of these groups dictates the regioselectivity of subsequent reactions. The amino group serves as the primary nucleophile for initial cyclization reactions, while the nitro group, a potent electron-withdrawing group, influences the reactivity of the aromatic ring and can be chemically transformed into an amino group to facilitate further cyclizations. The bromo substituent provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to the final heterocyclic scaffold.

Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. Methyl 2-amino-5-bromo-3-nitrobenzoate serves as an excellent precursor for the synthesis of substituted quinazolinones.

The Niementowski Reaction and its Modern Variants

The classical Niementowski reaction provides a direct route to 4(3H)-quinazolinones through the condensation of anthranilic acids or their esters with amides.[1] While traditionally requiring high temperatures and long reaction times, modern adaptations, particularly microwave-assisted synthesis, have significantly improved the efficiency of this transformation.[2][3]

Conceptual Workflow: Niementowski Reaction

Caption: General workflow for the Niementowski synthesis of quinazolinones.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-8-nitro-4(3H)-quinazolinone

A mixture of methyl 2-amino-5-bromo-3-nitrobenzoate (1 mmol) and formamide (10 mmol) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 150 °C for 15-20 minutes. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Further purification can be achieved by recrystallization from ethanol.[1][2]

| Reagent/Catalyst | Role | Stoichiometry |

| Methyl 2-amino-5-bromo-3-nitrobenzoate | Starting Material | 1 equivalent |

| Formamide | Reagent and Solvent | 10 equivalents |

| Microwave Irradiation | Energy Source | N/A |

Table 1: Reagents and conditions for the microwave-assisted synthesis of 6-bromo-8-nitro-4(3H)-quinazolinone.

The presence of the electron-withdrawing nitro group at the 3-position can influence the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions compared to its nitro-lacking counterpart.

Benzimidazole Synthesis via Reductive Cyclization

Benzimidazoles are another class of privileged heterocycles found in numerous pharmaceutical agents, including proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles from methyl 2-amino-5-bromo-3-nitrobenzoate hinges on a key transformation: the reduction of the nitro group to an amino group, creating an in-situ ortho-diaminobenzene derivative that can then undergo cyclization.

Tandem Reduction-Cyclization Strategies

A one-pot tandem reaction involving the reduction of the nitro group followed by condensation with an aldehyde or its equivalent is an efficient strategy for constructing the benzimidazole core.[4] Common reducing agents for this purpose include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.[5]

Conceptual Workflow: Reductive Cyclization to Benzimidazoles

Caption: Tandem reduction-cyclization pathway for benzimidazole synthesis.

Experimental Protocol: One-Pot Synthesis of Methyl 6-bromo-2-aryl-1H-benzimidazole-4-carboxylates

To a solution of methyl 2-amino-5-bromo-3-nitrobenzoate (1 mmol) and an aromatic aldehyde (1.2 mmol) in a solvent such as ethanol or dimethylformamide, sodium dithionite (3 mmol) is added portion-wise. The reaction mixture is then heated to reflux for 2-4 hours. Upon completion, the reaction is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and purified by column chromatography.[4]

| Reagent/Catalyst | Role | Stoichiometry |

| Methyl 2-amino-5-bromo-3-nitrobenzoate | Starting Material | 1 equivalent |

| Aromatic Aldehyde | Reagent | 1.2 equivalents |

| Sodium Dithionite | Reducing Agent | 3 equivalents |

| Ethanol/DMF | Solvent | - |

Table 2: Reagents and conditions for the one-pot synthesis of benzimidazole derivatives.